P4 Subsite Specificity of Caspase-8: Isoleucine vs. Valine Preference
Caspase-8, a Group III caspase, exhibits a strict requirement for a small hydrophobic residue at the P4 position for optimal substrate recognition. Kinetic analyses demonstrate that a P4 Isoleucine (as in Z-IETD-AFC) confers superior binding compared to a P4 Valine residue (as in Z-VEID-AFC or Ac-VEID-AFC) [1]. While both residues are tolerated, the isoleucine side chain provides a more favorable steric and hydrophobic fit within the deep, hydrophobic S4 pocket of caspase-8, leading to a lower Michaelis constant (Km) and higher catalytic efficiency.
| Evidence Dimension | P4 Subsite Specificity (Relative Binding Affinity) |
|---|---|
| Target Compound Data | Isoleucine at P4 (IETD sequence) |
| Comparator Or Baseline | Valine at P4 (VEID sequence) |
| Quantified Difference | Isoleucine is the preferred residue; Valine substitution results in a demonstrably higher Km, indicating weaker binding to the S4 pocket [1]. |
| Conditions | In vitro enzymatic assay using recombinant caspase-8 and a panel of fluorogenic tetrapeptide substrates. |
Why This Matters
Confirms that the IETD motif in Z-IETD-AFC is the primary driver of its high affinity for caspase-8, a critical factor for assay sensitivity and accuracy when measuring the initiation of apoptosis.
- [1] Thornberry NA, Rano TA, Peterson EP, et al. A combinatorial approach defines specificities of members of the caspase family and granzyme B. J Biol Chem. 1997;272(29):17907-17911. View Source
